molecular formula C7H8N4S2 B13692969 2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole

2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole

Cat. No.: B13692969
M. Wt: 212.3 g/mol
InChI Key: WOXDGNYZXQQOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a hybrid structure combining two privileged pharmacophores: a 2-amino-1,3,4-thiadiazole ring and a 2,4-dimethylthiazole moiety. The 1,3,4-thiadiazole scaffold is a well-known bioisostere for pyrimidine and pyridazine rings, commonly found in nucleic acids and many therapeutic agents . This substitution can enhance a compound's lipophilicity, potentially leading to improved cell membrane permeability and oral bioavailability . The 2-amino group on the thiadiazole ring provides a reactive site for further chemical derivatization, making this compound a valuable building block or "scaffold" for synthesizing a wide array of novel molecules for biological evaluation . Derivatives of 2-amino-1,3,4-thiadiazole have been extensively investigated and demonstrate a broad spectrum of pharmacological activities, including antimicrobial, antitumor, antitubercular, and antiviral properties . The incorporation of the thiazole ring, another biologically active heterocycle, further expands the potential research applications of this compound, particularly in the development of new anticancer and anti-infective agents . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Never administer to humans.

Properties

Molecular Formula

C7H8N4S2

Molecular Weight

212.3 g/mol

IUPAC Name

5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H8N4S2/c1-3-5(12-4(2)9-3)6-10-11-7(8)13-6/h1-2H3,(H2,8,11)

InChI Key

WOXDGNYZXQQOSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Solid-Phase Grinding Method Using Thiosemicarbazide, Carboxylic Acid, and Phosphorus Pentachloride

A notable and efficient preparation method for 2-amino-5-substituted-1,3,4-thiadiazoles, including derivatives with aryl or heteroaryl substitutions such as 2,4-dimethylthiazolyl, involves a solid-phase reaction using thiosemicarbazide, the corresponding carboxylic acid, and phosphorus pentachloride as reagents.

Procedure:

  • In a dry reaction vessel, a stoichiometric mixture of thiosemicarbazide (A mol), the appropriate carboxylic acid (B mol, which would be 2,4-dimethylthiazole-5-carboxylic acid for the target compound), and phosphorus pentachloride (C mol) is added.
  • The molar ratio is maintained as A:B:C = 1:(1–1.2):(1–1.2).
  • The mixture is ground evenly at room temperature until the raw materials completely react, forming a crude product.
  • The crude product is then treated with an alkaline solution to adjust the pH to 8–8.2.
  • The mixture is filtered, and the filter cake is dried and recrystallized to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Advantages:

  • The reaction is conducted under mild conditions without requiring solvents, reducing environmental impact.
  • The process is rapid and simple, with a short reaction time.
  • Equipment requirements are minimal.
  • Phosphorus pentachloride is relatively low in toxicity and inexpensive.
  • Yields are high, typically exceeding 91% for analogous compounds.

This method is specifically highlighted in a Chinese patent (CN103936691A) and represents a significant improvement over traditional liquid-phase syntheses, which suffer from longer reaction times, more complex equipment needs, and lower yields.

Cyclodehydration of Aromatic Carboxylic Acids with Thiosemicarbazide in the Presence of Phosphorus Oxychloride

Another well-documented approach for synthesizing 2-amino-5-aryl-1,3,4-thiadiazole derivatives, applicable to heteroaryl substituents such as 2,4-dimethylthiazolyl, involves cyclodehydration using phosphorus oxychloride.

General Procedure:

  • Aromatic or heteroaromatic carboxylic acid (e.g., 2,4-dimethylthiazole-5-carboxylic acid) is stirred with phosphorus oxychloride at room temperature for about 20 minutes.
  • Thiosemicarbazide is then added, and the mixture is heated at 80–90 °C for one hour.
  • After cooling, water is added carefully, and the reaction mixture is refluxed for 4 hours.
  • The mixture is cooled and basified to pH 8 using sodium hydroxide solution.
  • The solid product is filtered and recrystallized to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Yields and Characterization:

  • This method provides good yields and high purity, confirmed by NMR, IR, and elemental analysis.
  • It has been used to prepare various derivatives, including new compounds with phenylsulfanylmethyl substituents, indicating its versatility.

Oxidative Cyclization of Aldehyde Thiosemicarbazones with Ferric Chloride

A third method involves the oxidative cyclization of aldehyde thiosemicarbazones using ferric chloride as an oxidizing agent.

Key Points:

  • Aldehyde thiosemicarbazones are prepared from the corresponding aldehydes and thiosemicarbazide.
  • Ferric chloride is used to oxidatively cyclize these intermediates to form the 2-amino-5-aryl-1,3,4-thiadiazole scaffold.
  • This method has been employed with modifications to improve yields and reaction conditions.
  • It is suitable for synthesizing various 2-amino-5-aryl-1,3,4-thiadiazoles, potentially including the 2,4-dimethylthiazolyl derivative.

Recrystallization and Purification Techniques

After synthesis, purification is typically achieved by recrystallization from suitable solvents, often water or alcohols, to obtain analytically pure compounds.

  • Thin layer chromatography (TLC) is used to monitor purity and reaction progress.
  • Solvent systems are optimized by trial to achieve good separation and Rf values.
  • Recrystallization yields highly pure compounds suitable for further biological or chemical studies.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield (%) Advantages References
Solid-phase grinding with thiosemicarbazide, carboxylic acid, phosphorus pentachloride Thiosemicarbazide, 2,4-dimethylthiazole-5-carboxylic acid, PCl5 Room temperature grinding, alkaline workup >91 Simple, fast, mild, high yield
Cyclodehydration with phosphorus oxychloride Thiosemicarbazide, 2,4-dimethylthiazole-5-carboxylic acid, POCl3 Stirring at RT + heating 80–90 °C, reflux Good (80–90) Versatile, well-characterized
Oxidative cyclization of aldehyde thiosemicarbazones Aldehyde thiosemicarbazone, ferric chloride Oxidative conditions, modified procedures Moderate to good Alternative route, adaptable

Research Discoveries and Notes

  • The solid-phase grinding method with phosphorus pentachloride is a recent innovation that reduces toxicity and simplifies the process compared to older liquid-phase methods.
  • Cyclodehydration with phosphorus oxychloride remains a classical and reliable method, adaptable to various substituents, including heteroaryl groups like 2,4-dimethylthiazolyl.
  • The oxidative cyclization route offers an alternative that may be useful for specific derivatives or when starting from aldehyde precursors.
  • Characterization of synthesized compounds consistently involves NMR (both ^1H and ^13C), IR spectroscopy, elemental analysis, and TLC to confirm purity and structure.
  • The choice of method depends on available reagents, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole has a wide range of scientific research applications:

    Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

    Agriculture: It can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.

    Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis or protein synthesis.

    Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Substituent at 5-Position Notable Features
2-Amino-5-phenyl-1,3,4-thiadiazole (TB) Phenyl group Basic structure; moderate fluorescence and antimicrobial activity
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 2-Hydroxyphenyl Dual fluorescence due to –OH group; antimycotic potential
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole 4-Nitrophenyl Enhanced antimicrobial activity; synthesized via POCl₃-mediated cyclization
2-Amino-5-(methylthio)-1,3,4-thiadiazole Methylthio (–SCH₃) Broad-spectrum herbicidal and bactericidal activity
2-Amino-5-ethyl-1,3,4-thiadiazole (AET) Ethyl group Studied for conformational stability; used as a reference in DFT calculations
5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine 4-Fluorobenzylthio Fluorine-enhanced bioactivity; potential for drug design

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: Hydroxyl (TS) and methoxy (e.g., 2-Amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole ) substituents enhance fluorescence and charge transfer properties due to their electron-donating nature. In TS, the ortho–OH group induces dual fluorescence via molecular aggregation and excited-state proton transfer . Nitro groups (e.g., 4-nitrophenyl in ) improve antimicrobial activity but reduce fluorescence due to electron-withdrawing effects .
  • Sulfur-Containing Substituents :
    • Methylthio (–SCH₃) and benzylthio () groups enhance lipophilicity, improving membrane permeability and bioactivity. For example, methylthio derivatives exhibit herbicidal activity , while benzylthio analogues are stable intermediates for further functionalization .
  • Fluorine Substitution :
    • Fluorobenzylthio derivatives () leverage fluorine’s electronegativity to increase metabolic stability and target binding affinity, common in anticancer and antimicrobial agents .

Pharmacological Potential

  • Fluorescence Probes: TS and TSF () demonstrate pH-dependent fluorescence, useful in bioimaging and diagnostics .
  • Anticancer Agents : VR derivatives () show promise against colon cancer, with IC₅₀ values comparable to 5-fluorouracil .
  • Antimicrobials : Nitro and thioether derivatives exhibit broad-spectrum activity, targeting pathogens like S. aureus and C. albicans .

Biological Activity

2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes the existing research findings on the biological activity of this compound, providing insights into its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a thiazole moiety, which is critical for its biological activity. The presence of an amino group enhances its reactivity and potential for forming derivatives that may exhibit improved pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis shows that modifications to the thiadiazole ring can enhance antimicrobial efficacy.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazoleE. coli32 µg/mL
2-Amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazoleS. aureus16 µg/mL

Anticancer Activity

The anticancer potential of 2-amino-1,3,4-thiadiazole derivatives has been extensively studied. One notable derivative demonstrated significant cytotoxicity against various cancer cell lines while sparing normal cells. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 7.7 µM
    • MCF-7: 4.9 µM
    • A549: 12.5 µM

These results indicate a promising therapeutic window where the compound exhibits selective toxicity towards cancer cells without adversely affecting normal cellular functions .

Neuroprotective Properties

In addition to its antimicrobial and anticancer activities, this compound has shown neuroprotective effects in vitro. Studies involving neuronal cultures exposed to neurotoxic agents like glutamate and cisplatin revealed that certain derivatives could maintain cell viability under stress conditions.

The mechanisms underlying the biological activities of 2-amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole are multifaceted:

  • Antimicrobial Mechanism : The thiadiazole ring may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival.
  • Anticancer Mechanism : The compound appears to inhibit DNA synthesis and induce cell cycle arrest in cancer cells without triggering apoptosis . This suggests a unique mechanism that could be exploited for developing novel anticancer therapies.
  • Neuroprotection : The ability of certain derivatives to penetrate the blood-brain barrier opens avenues for treating neurodegenerative diseases by protecting neurons from excitotoxicity and oxidative stress .

Case Studies

Several case studies highlight the efficacy of 2-amino-5-(2,4-dimethyl-5-thiazolyl)-1,3,4-thiadiazole in various applications:

  • Study on Anticancer Activity : A study evaluated the effects of this compound on HeLa cells and reported a significant reduction in cell viability at low concentrations (IC50 = 7.7 µM). The study concluded that further exploration into its mechanism could yield valuable insights for cancer therapy .
  • Neuroprotective Effects : In another study focusing on neuroprotection against cisplatin-induced toxicity in rat oligodendrocytes, the compound demonstrated protective effects at concentrations ranging from 1 to 100 µM . This suggests potential applications in preventing chemotherapy-induced neurotoxicity.

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-1,3,4-thiadiazole derivatives, and how do reaction conditions influence yield and purity?

The synthesis of 2-amino-1,3,4-thiadiazoles typically involves cyclization of thiosemicarbazides or acylthiosemicarbazides. For example, heterocyclization of acylated thiosemicarbazides with carbon disulfide under reflux conditions produces 5-R-carbonylamino-1,3,4-thiadiazol-2-thioles . S-alkylation with chloroacetic acid derivatives further diversifies the scaffold. Reaction parameters such as solvent choice (e.g., aqueous vs. organic media), temperature, and catalyst (e.g., POCl₃) critically affect yield and purity. For instance, POCl₃ acts as both solvent and cyclization agent in synthesizing 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole, achieving high yields (70–85%) under mild conditions .

Q. Which spectroscopic and analytical methods are essential for characterizing 2-amino-1,3,4-thiadiazole derivatives?

Structural confirmation relies on a combination of:

  • FT-IR : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C=S vibrations at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves substituent environments (e.g., aromatic protons at δ 6.5–8.0 ppm, NH₂ groups at δ 5.0–6.0 ppm) .
  • Elemental analysis : Validates stoichiometric composition (C, H, N, S) .
    Advanced characterization may include X-ray crystallography for confirming molecular packing or fluorescence spectroscopy for probing electronic transitions .

Q. How are 2-amino-1,3,4-thiadiazoles evaluated for biological activity in preliminary assays?

Initial screening focuses on:

  • Antiproliferative activity : Tested against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values correlated to substituent electronic properties .
  • Antimicrobial activity : Assessed via agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Fluorescence-based studies : Monitor interactions with liposomal membranes or biomolecules using fluorescence quenching and quantum yield measurements .

Advanced Research Questions

Q. How do computational methods (DFT, QSAR) aid in predicting the reactivity and bioactivity of 2-amino-1,3,4-thiadiazoles?

  • DFT calculations : Model reaction pathways (e.g., activation barriers for thiadiazole formation) and electronic properties (e.g., partial charges, HOMO-LUMO gaps). For example, B3LYP/6-311+G(2d2p) methods reveal that 2-amino-5-methyl-1,3,4-thiadiazole formation proceeds via multi-step transformations with a rate-limiting barrier of ~30 kcal/mol .
  • QSAR models : Relate antiproliferative activity to descriptors like phospholipophilicity (log kIAM) and electronic parameters (e.g., partial charge on the thiadiazole ring). MLR analysis shows log kIAM and charge distribution account for >80% of variance in activity across cell lines .

Q. What strategies address regioselectivity challenges in functionalizing the 1,3,4-thiadiazole core?

Regioselectivity is controlled by:

  • Electrophilic substitution : Electron-donating groups (e.g., –NH₂) direct reactions to the 5-position .
  • Protecting groups : Acetylation of the amino group (e.g., using acetic anhydride) prevents undesired side reactions during S-alkylation or cross-coupling .
  • Metal-catalyzed coupling : Suzuki-Miyaura reactions enable selective arylation at the 5-position, though steric hindrance from 2,4-dimethylthiazole substituents may require optimized ligands .

Q. How do substituent effects influence fluorescence properties and biomolecular interactions?

Substituents modulate:

  • Fluorescence quantum yield : Electron-withdrawing groups (e.g., sulfobenzoyl in TSF) enhance intramolecular charge transfer, increasing quantum yield (Φ = 0.45) compared to phenyl-substituted analogs (Φ = 0.12) .
  • Liposomal binding : Hydrophobic substituents (e.g., 2,4-dimethylthiazole) improve membrane penetration, as shown by fluorescence anisotropy changes in DPPC liposomes . pH-sensitive probes (e.g., TS with ortho-hydroxyphenyl) exhibit dual emission in acidic microenvironments, useful for cellular imaging .

Q. What experimental and computational approaches resolve contradictions in structure-activity relationships (SAR)?

Discrepancies in SAR are addressed by:

  • Multi-parametric analysis : Combining QSAR with molecular docking to identify binding modes (e.g., interactions with Bcl-2 or tubulin) .
  • In-silico ADMET profiling : Predict bioavailability and toxicity to filter false positives from high-throughput screens .
  • Cross-cell line validation : Antiproliferative data across diverse cancer types (e.g., leukemia vs. solid tumors) highlight cell-specific mechanisms .

Methodological Considerations

Q. How are thermodynamic stability and solubility optimized for in vivo studies?

  • Thermodynamic stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition temperatures (e.g., >200°C for methyl-substituted derivatives) .
  • Solubility enhancement : Co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations (e.g., liposomal encapsulation) improve aqueous solubility .

Q. What protocols validate molecular docking predictions for thiadiazole-protein interactions?

  • Docking validation : Compare AutoDock Vina or Glide scores with experimental IC₅₀ values. For example, docking into the Bcl-2 hydrophobic groove correlates with apoptotic activity (R² = 0.76) .
  • MD simulations : 100-ns trajectories confirm binding stability (RMSD < 2 Å) and hydrogen-bond retention (e.g., with kinase ATP pockets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.